Stat6-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

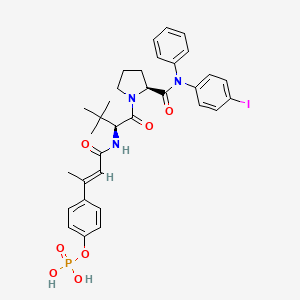

Molecular Formula |

C33H37IN3O7P |

|---|---|

Molecular Weight |

745.5 g/mol |

IUPAC Name |

[4-[(E)-4-[[(2S)-1-[(2S)-2-[(4-iodophenyl)-phenylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C33H37IN3O7P/c1-22(23-12-18-27(19-13-23)44-45(41,42)43)21-29(38)35-30(33(2,3)4)32(40)36-20-8-11-28(36)31(39)37(25-9-6-5-7-10-25)26-16-14-24(34)15-17-26/h5-7,9-10,12-19,21,28,30H,8,11,20H2,1-4H3,(H,35,38)(H2,41,42,43)/b22-21+/t28-,30+/m0/s1 |

InChI Key |

CGLGRSOJPUXNFA-YVXBOAIISA-N |

Isomeric SMILES |

C/C(=C\C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)C(C)(C)C)/C4=CC=C(C=C4)OP(=O)(O)O |

Canonical SMILES |

CC(=CC(=O)NC(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)C(C)(C)C)C4=CC=C(C=C4)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Stat6-IN-1

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a crucial transcription factor within the JAK/STAT signaling cascade.[1] As a key mediator of interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling, STAT6 plays a pivotal role in cellular differentiation, proliferation, survival, and immune responses, particularly the development of T-helper type 2 (Th2) cells.[1][2][3] Dysregulation of the STAT6 pathway is implicated in the pathophysiology of numerous allergic and inflammatory diseases, including asthma, atopic dermatitis, and certain cancers, making it a compelling therapeutic target.[2][4][5][6]

Stat6-IN-1, also identified as Compound 19a, is a potent and specific small-molecule inhibitor designed to target STAT6 directly.[7] This technical guide provides an in-depth exploration of the STAT6 signaling pathway, the precise mechanism of action of this compound, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

The Canonical STAT6 Signaling Pathway

The activation of STAT6 is primarily initiated by the binding of cytokines IL-4 and IL-13 to their respective cell surface receptors.[2][3] This interaction triggers a conformational change in the receptor complexes, leading to the activation of associated Janus kinases (JAKs), such as JAK1, JAK2, and TYK2.[3][5]

The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor chains, creating docking sites for the Src Homology 2 (SH2) domain of latent, cytoplasmic STAT6 monomers.[3][5][6] Upon recruitment to the receptor, STAT6 is itself phosphorylated by JAKs on a conserved tyrosine residue (Tyr641).[1][3] This phosphorylation event is critical, as it induces the formation of stable STAT6 homodimers through reciprocal SH2 domain interactions.[3][5][6] These dimers then translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes essential for Th2 differentiation and inflammatory responses.[2][3]

Core Mechanism of Action of this compound

This compound functions as a high-affinity, cell-permeable inhibitor that directly targets the SH2 domain of STAT6.[7] The SH2 domain is essential for the initial recruitment of STAT6 to the activated cytokine receptor complex.[5][6]

The mechanism of inhibition proceeds as follows:

-

SH2 Domain Binding: this compound binds with high affinity to the SH2 domain of latent STAT6 monomers in the cytoplasm.[7]

-

Inhibition of Receptor Recruitment: This binding physically obstructs the SH2 domain, preventing it from docking to the phosphotyrosine sites on the intracellular portion of the IL-4/IL-13 receptor complex.[6][8]

-

Prevention of Phosphorylation: By blocking the recruitment of STAT6 to the receptor-JAK complex, this compound effectively prevents the subsequent phosphorylation of STAT6 at the critical Tyr641 residue.[7][8][9]

-

Blockade of Downstream Events: Without phosphorylation, STAT6 cannot dimerize, translocate to the nucleus, or bind to DNA. This results in a comprehensive shutdown of STAT6-dependent gene transcription.[2][3]

Essentially, this compound acts as a competitive inhibitor of the STAT6-receptor interaction, thereby halting the signaling cascade at a critical early step.

Quantitative Analysis of STAT6 Inhibition

This compound demonstrates potent inhibition of STAT6 activity. Its high affinity for the STAT6 SH2 domain is reflected in its low nanomolar IC₅₀ value. The table below summarizes the quantitative data for this compound and other relevant STAT6 inhibitors for comparative purposes.

| Compound Name | Target/Assay | IC₅₀ / EC₅₀ Value | Reference |

| This compound (Cmpd 19a) | STAT6 SH2 Domain Binding | 28 nM (0.028 µM) | [7] |

| Stat6-IN-3 | STAT6 SH2 Domain Binding | 40 nM (0.04 µM) | [9] |

| Stat6-IN-4 | STAT6 Inhibition | 340 nM (0.34 µM) | [10] |

| Stat6-IN-9 | STAT6 Inhibition (EC₅₀) | 4 nM | [11] |

| Stat6-IN-9 | CCL17 Secretion | 4.6 nM | [11] |

| AS1517499 | STAT6 Phosphorylation | 21 nM | [12] |

| AS1517499 | IL-4-induced Th2 Differentiation | 2.3 nM | [12] |

Key Experimental Protocols for Characterizing this compound

Validating the mechanism of action of a STAT6 inhibitor requires specific biochemical and cell-based assays. The following are detailed methodologies for key experiments.

Western Blot for STAT6 Phosphorylation Inhibition

This assay directly measures the ability of this compound to prevent the phosphorylation of STAT6 in a cellular context.

-

Objective: To quantify the levels of phosphorylated STAT6 (p-STAT6) at Tyr641 relative to total STAT6 in cells treated with this compound and stimulated with IL-4 or IL-13.

-

Materials:

-

Cell Line: Human bronchial epithelial cells (Beas-2B) or other responsive cell lines.

-

Reagents: this compound, IL-4 or IL-13, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-STAT6 Y641, anti-total STAT6), secondary HRP-conjugated antibody, chemiluminescence substrate.

-

-

Protocol:

-

Cell Culture: Plate Beas-2B cells and grow to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Inhibitor Pre-incubation: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 2 hours.[8]

-

Cytokine Stimulation: Add IL-4 (e.g., 20 ng/mL) or IL-13 to the media and incubate for 30-60 minutes to induce STAT6 phosphorylation.[8][13]

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with primary antibody against p-STAT6 (Tyr641) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT6 to ensure equal protein loading.

-

Analysis: Quantify band intensity using densitometry. Calculate the ratio of p-STAT6 to total STAT6 for each condition.

-

References

- 1. STAT6 - Wikipedia [en.wikipedia.org]

- 2. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and in Vitro Evaluation of a Peptidomimetic Inhibitor Targeting the Src Homology 2 (SH2) Domain of STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

The Role of STAT6-IN-1 in Th2 Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Signal Transducer and Activator of Transcription 6 (STAT6) in the differentiation of T helper 2 (Th2) cells and the mechanism by which STAT6-IN-1, a potent inhibitor, modulates this process. This document consolidates key signaling pathways, quantitative data, and detailed experimental protocols relevant to the study of STAT6 inhibition in the context of Th2-mediated immune responses.

Introduction: Th2 Cells and the STAT6 Signaling Axis

T helper 2 (Th2) cells are a subset of CD4+ T cells that orchestrate immune responses against extracellular parasites, particularly helminths.[1][2] However, their dysregulation is a hallmark of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis.[3] The differentiation of naive CD4+ T cells into the Th2 lineage is a complex process critically dependent on the cytokine interleukin-4 (IL-4) and, to some extent, IL-13.[4][5]

Both IL-4 and IL-13 exert their effects through a shared receptor subunit, IL-4Rα, which activates the Janus kinase (JAK) family of tyrosine kinases.[6] This activation leads to the phosphorylation, dimerization, and nuclear translocation of STAT6, a key transcription factor.[6][7] In the nucleus, STAT6 induces the expression of the master regulator GATA-binding protein 3 (GATA3).[1][8] GATA3, in turn, drives the expression of hallmark Th2 cytokines (IL-4, IL-5, and IL-13), establishing a positive feedback loop and committing the cell to the Th2 phenotype.[1][8] Given its central role, STAT6 has emerged as a highly attractive therapeutic target for Th2-driven inflammatory diseases.[7]

This compound is a small molecule inhibitor that targets the Src Homology 2 (SH2) domain of STAT6, a critical step for its dimerization and subsequent function.[7][9]

The Canonical STAT6 Signaling Pathway in Th2 Differentiation

The IL-4/STAT6 signaling cascade is considered the canonical pathway for Th2 differentiation.[3] The process can be summarized in the following steps:

-

Cytokine Binding and Receptor Activation: IL-4 or IL-13 binds to its receptor complex on the surface of a naive CD4+ T cell. This ligation brings associated JAKs (primarily JAK1 and JAK3) into close proximity, leading to their autophosphorylation and activation.

-

STAT6 Phosphorylation: Activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4 receptor. These phosphorylated sites serve as docking stations for the SH2 domain of latent, cytoplasmic STAT6 proteins.[7]

-

Dimerization and Nuclear Translocation: Once docked, STAT6 is itself phosphorylated by the JAKs at a key tyrosine residue (Tyr641).[7] This phosphorylation event causes STAT6 to dissociate from the receptor and form stable homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[7] These dimers then translocate into the nucleus.

-

Gene Transcription: In the nucleus, STAT6 dimers bind to specific DNA sequences known as Gamma-Activated Sites (GAS) in the promoter regions of target genes. A primary target is the GATA3 gene.[1][3]

-

Th2 Commitment: The induced expression of the master transcription factor GATA3 initiates a downstream cascade, promoting chromatin remodeling at the Th2 cytokine locus (IL4, IL5, IL13) and driving their transcription.[1][8] GATA3 also auto-regulates its own expression, creating a stable feedback loop that solidifies the Th2 cell fate.[10][11]

Caption: Canonical IL-4/STAT6 Signaling Pathway in Th2 Differentiation.

This compound: Mechanism and Potency

This compound (also referred to as Compound 19a in some literature) is a potent, cell-permeable inhibitor of STAT6.[9] Its primary mechanism of action is the high-affinity binding to the SH2 domain of STAT6.[9] The SH2 domain is essential for the dimerization of phosphorylated STAT6 monomers.[7] By occupying this domain, this compound prevents the formation of functional STAT6 dimers, thereby halting their translocation to the nucleus and subsequent transcriptional activity.

Caption: Mechanism of this compound Inhibition.

Quantitative Data

The efficacy of a STAT6 inhibitor is determined by its ability to disrupt STAT6-dependent processes. The primary quantitative measure for this compound is its half-maximal inhibitory concentration (IC50) against the STAT6 SH2 domain.

| Compound | Target | Assay | IC50 | Reference |

| This compound | STAT6 SH2 Domain | Binding Affinity | 0.028 µM | [9] |

This low nanomolar IC50 value indicates a high affinity and potent inhibition of the STAT6 SH2 domain, suggesting that this compound can effectively block STAT6 signaling at low concentrations in cellular systems.

Experimental Protocols for Studying this compound

To validate the effect of this compound on Th2 differentiation, a series of in vitro experiments are typically performed. The following protocols provide a framework for assessing the inhibitor's efficacy.

In Vitro Th2 Differentiation Assay

This assay evaluates the ability of this compound to prevent the differentiation of naive CD4+ T cells into IL-4-producing Th2 cells.

Methodology:

-

Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture and Treatment:

-

Plate the naive T cells in 96-well plates pre-coated with anti-CD3ε antibody (e.g., 5 µg/mL).

-

Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).

-

To induce Th2 differentiation, add recombinant murine IL-4 (e.g., 20 ng/mL) and anti-IFN-γ neutralizing antibody (e.g., 10 µg/mL).

-

Prepare a stock solution of this compound in DMSO. Add this compound to the cultures at various concentrations (e.g., 0.01 µM to 10 µM). Include a DMSO-only vehicle control.

-

Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

-

-

Restimulation and Analysis:

-

After the differentiation period, restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA, 50 ng/mL), ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Analyze the percentage of IL-4-producing cells using intracellular cytokine staining and flow cytometry (see Protocol 4.2).

-

Analysis of STAT6 Phosphorylation by Western Blot

This protocol directly assesses whether this compound inhibits the primary activation step of STAT6.

Methodology:

-

Cell Stimulation: Culture isolated naive CD4+ T cells (or a relevant cell line) and starve them of cytokines for a few hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Activation: Stimulate the cells with recombinant IL-4 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce maximal STAT6 phosphorylation.

-

Lysate Preparation: Immediately lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate total protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6, Tyr641).

-

Following washing, incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total STAT6 as a loading control.

-

Analysis of Gene and Protein Expression

This set of experiments quantifies the downstream effects of STAT6 inhibition.

Methodology:

-

Cell Culture: Perform a Th2 differentiation assay as described in Protocol 4.1.

-

Gene Expression (qPCR):

-

At day 3 or 4 of culture, harvest the cells and extract total RNA.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using primers specific for Gata3, Il4, Il5, and Il13. Normalize expression to a housekeeping gene (e.g., Actb or Gapdh).

-

-

Protein Expression (ELISA):

-

At the end of the differentiation culture (day 4-5), collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-4, IL-5, and IL-13 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Caption: General Experimental Workflow for Assessing this compound Efficacy.

Summary and Future Directions

STAT6 is an indispensable transcription factor for the differentiation of naive CD4+ T cells into the Th2 lineage.[12][13] Its activation by IL-4 and IL-13 initiates a signaling cascade that culminates in the expression of GATA3 and the production of Th2-associated cytokines.[1][8] The small molecule inhibitor this compound, by targeting the STAT6 SH2 domain with high potency, effectively blocks this pathway at a critical juncture.[9] This action prevents STAT6 dimerization, nuclear translocation, and the subsequent induction of Th2-specific gene programs.

The experimental frameworks detailed in this guide provide robust methods for characterizing the in vitro effects of this compound and similar inhibitors. Such studies are crucial for:

-

Target Validation: Confirming that inhibition of STAT6 phenocopies the effects of STAT6 deficiency in genetic models.

-

Potency Determination: Quantifying the efficacy of inhibitors in a biologically relevant cellular context.

-

Mechanism of Action Studies: Elucidating the precise molecular consequences of STAT6 inhibition.

The development of potent and selective STAT6 inhibitors like this compound offers a promising therapeutic strategy for a wide range of allergic and inflammatory diseases.[14][15] Future research will likely focus on optimizing the pharmacological properties of these inhibitors for in vivo applications and evaluating their efficacy and safety in preclinical models of Th2-mediated pathology.

References

- 1. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT6-dependent and -independent mechanisms in Th2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional regulation of Th2 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT6 Expression in Multiple Cell Types Mediates the Cooperative Development of Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT6 - Wikipedia [en.wikipedia.org]

- 7. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Stat6-independent GATA-3 autoactivation directs IL-4-independent Th2 development and commitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stat6 is necessary and sufficient for IL-4's role in Th2 differentiation and cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Essential role of Stat6 in IL-4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. recludixpharma.com [recludixpharma.com]

- 15. recludixpharma.com [recludixpharma.com]

STAT6-IN-1 and the Modulation of the IL-4/IL-13 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines central to the development of T-helper type 2 (Th2) cell-mediated immune responses. Dysregulation of the IL-4/IL-13/STAT6 axis is implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis, as well as in certain cancers. Consequently, STAT6 has emerged as a compelling therapeutic target for the development of novel immunomodulatory and anti-cancer agents. This technical guide provides an in-depth overview of the IL-4/IL-13/STAT6 signaling pathway and the mechanism of its modulation by the small molecule inhibitor, STAT6-IN-1.

The IL-4/IL-13/STAT6 Signaling Pathway

The IL-4 and IL-13 signaling cascades are initiated by their binding to specific receptor complexes on the cell surface. IL-4 can bind to two types of receptor complexes: the type I receptor, composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc), and the type II receptor, which consists of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). IL-13 exclusively signals through the type II receptor.

Upon cytokine binding, the receptor-associated Janus kinases (JAKs), primarily JAK1 and JAK3 for the type I receptor and JAK1, JAK2, and TYK2 for the type II receptor, are activated. These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IL-4Rα chain. These phosphotyrosine residues serve as docking sites for the Src Homology 2 (SH2) domain of latent cytoplasmic STAT6 monomers.[1]

Recruited STAT6 is subsequently phosphorylated by the JAKs at a conserved tyrosine residue (Tyr641).[2] This phosphorylation event triggers the formation of STAT6 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT6 dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences (TTC(N)4GAA) in the promoter regions of target genes, thereby initiating their transcription.[1]

Key downstream target genes of STAT6 include those involved in Th2 differentiation (e.g., GATA3), B-cell class switching to IgE, M2 macrophage polarization, and the production of chemokines and cytokines that promote allergic inflammation.[3]

This compound: A Potent Inhibitor of the IL-4/IL-13 Pathway

This compound is a small molecule inhibitor that demonstrates high affinity for the SH2 domain of STAT6.[4] By targeting this critical domain, this compound effectively prevents the recruitment of STAT6 to the activated IL-4 receptor complex and subsequent phosphorylation, dimerization, and nuclear translocation.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the STAT6 SH2 domain.[4] This prevents the STAT6 monomer from binding to the phosphotyrosine docking sites on the IL-4Rα chain, a crucial initial step in STAT6 activation. Consequently, STAT6 is not phosphorylated by the receptor-associated JAKs, and the downstream signaling cascade is blocked.

Quantitative Data on this compound Activity

The following tables summarize the in vitro activity of this compound and other STAT6 inhibitors from various studies.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | Biochemical Assay | STAT6 SH2 Domain | 0.028 µM | [4] |

| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |

| This compound | Macrophages | Immunofluorescence | IL-4 induced CD206 expression | Inhibition observed | [4] |

| STAT6 Decoy ODN | D10 TH2 Cells | Proliferation Assay | IL-4 induced proliferation | ~61% inhibition | [5] |

| STAT6 Decoy ODN | D10 TH2 Cells | ELISA | IL-4 production | ~70% reduction | [5] |

| AS1517499 | REH ALL Cells | Cell Viability | Ara-C Chemosensitivity | Sensitizes cells to Ara-C | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of STAT6 and its inhibitors are provided below.

Western Blotting for Phospho-STAT6 (Tyr641)

Objective: To detect the levels of phosphorylated STAT6 in cell lysates following stimulation and inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., NHDF cells) and culture to desired confluency. Starve cells in serum-free media for 4-6 hours. Treat with this compound or vehicle control for the desired time (e.g., 1 hour) before stimulating with IL-4 (e.g., 10 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT6 (Tyr641) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Apply an ECL substrate to the membrane and visualize the chemiluminescent signal using a digital imager or X-ray film.

-

Stripping and Re-probing (Optional): To detect total STAT6, the membrane can be stripped using a stripping buffer and then re-probed with an antibody against total STAT6.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the DNA-binding activity of STAT6 to its consensus sequence.

Protocol:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with IL-4 and/or this compound.

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the STAT6 consensus binding site (e.g., 5'-AGATTTCTTAGGAAATT-3') with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., 32P).

-

Binding Reaction: In a final volume of 20 µL, combine 5-10 µg of nuclear extract, 1-2 µg of poly(dI-dC) (a non-specific competitor), binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), and the labeled probe (20-100 fmol). For competition assays, add a 50- to 100-fold molar excess of unlabeled competitor oligonucleotide before adding the labeled probe. For supershift assays, add a STAT6-specific antibody to the reaction mixture after the initial incubation.

-

Incubation: Incubate the binding reaction at room temperature for 20-30 minutes.

-

Electrophoresis: Load the samples onto a pre-run 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer. Run the gel at 100-150V at 4°C.

-

Detection: Transfer the DNA-protein complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.

STAT6 Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of STAT6.

Protocol:

-

Cell Transfection/Transduction: Transfect or transduce cells (e.g., HEK293 or Jurkat cells) with a reporter plasmid containing a luciferase gene under the control of a STAT6-responsive promoter. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

-

Cell Plating and Treatment: Plate the transfected/transduced cells in a 96-well plate. After 24-48 hours, treat the cells with this compound or vehicle control, followed by stimulation with IL-4.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the in vivo association of STAT6 with the promoter regions of its target genes.

Protocol:

-

Cell Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for STAT6 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known or putative STAT6 target genes.

-

Data Analysis: Calculate the enrichment of the target DNA sequences in the STAT6 immunoprecipitated samples relative to the IgG control and input DNA.

Conclusion

The IL-4/IL-13/STAT6 signaling pathway is a critical mediator of Th2-driven inflammation and represents a key therapeutic target for a range of diseases. This compound is a potent and specific inhibitor of this pathway, acting through the direct inhibition of the STAT6 SH2 domain. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of STAT6 signaling and to evaluate the efficacy of novel STAT6 inhibitors in various cellular and disease models. Further research into the development and characterization of STAT6 inhibitors holds significant promise for the future treatment of allergic and inflammatory disorders.

References

- 1. Interleukin-4-induced STAT6 recognizes and activates a target site in the promoter of the interleukin-4 receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IL-4-induced Stat6 activities affect apoptosis and gene expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD1 in Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Targeted deprivation of STAT6 sensitizes acute lymphoblastic leukemia cells to cytarabine in vivo and in vitro: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stat6-IN-1 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the target engagement of Stat6-IN-1, a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). The information herein is curated for professionals in biomedical research and drug development to facilitate a deeper understanding of the preclinical evaluation of STAT6 inhibitors.

Introduction to STAT6 and this compound

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of T-helper 2 (Th2) cell-mediated immune responses.[1] Dysregulation of the IL-4/IL-13/STAT6 axis is implicated in various allergic and inflammatory diseases, including asthma and atopic dermatitis, making STAT6 a compelling therapeutic target.[1][2]

Upon cytokine binding to their receptors, associated Janus kinases (JAKs) phosphorylate the receptor's intracellular domain.[1] This creates a docking site for the Src Homology 2 (SH2) domain of STAT6.[1] Once recruited, STAT6 is itself phosphorylated by JAKs at a conserved tyrosine residue (Tyr641).[1] This phosphorylation event triggers the homodimerization of STAT6 monomers through reciprocal SH2-phosphotyrosine interactions, followed by translocation to the nucleus to regulate the transcription of target genes.[1]

This compound (also referred to as Compound 19a) is a cell-permeable, phosphatase-stable phosphopeptide mimetic designed to competitively bind to the SH2 domain of STAT6.[3][4] By occupying the SH2 domain, this compound blocks the recruitment of STAT6 to the activated cytokine receptor complex, thereby preventing its phosphorylation and subsequent activation.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound and related compounds as reported in the primary literature. This data is essential for comparing the potency and efficacy of STAT6 inhibitors.

| Compound ID | Description | Assay Type | Target | IC50 (µM) | Reference |

| This compound (19a) | Cell-permeable, phosphatase-stable phosphopeptide mimetic prodrug | Fluorescence Polarization | STAT6 SH2 | 0.028 | [3][4] |

| Stat6-IN-3 (18a) | Phosphatase-stable phosphopeptide mimic (active form of prodrugs) | Fluorescence Polarization | STAT6 SH2 | 0.040 | [5] |

| Peptide 1 | Octapeptide from IL-4Rα | Fluorescence Polarization | STAT6 SH2 | 2 | [1] |

| Peptide 5 | Tetrapeptide from IL-4Rα | Fluorescence Polarization | STAT6 SH2 | 6 | [1] |

Key Signaling and Experimental Workflow Diagrams

Visual representations of the STAT6 signaling pathway and the experimental workflows are critical for understanding the mechanism of action and the methods used to assess target engagement.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the characterization of this compound and similar phosphopeptide mimetics.[1][3] These serve as a guide for researchers aiming to replicate or adapt these experiments.

Fluorescence Polarization (FP) Assay for STAT6 SH2 Domain Binding

This biochemical assay quantitatively measures the binding affinity of inhibitors to the STAT6 SH2 domain.

Principle: The assay measures the change in polarization of fluorescently labeled phosphopeptide probe upon binding to the larger STAT6 protein. Small, unbound probes tumble rapidly, resulting in low polarization. When bound to STAT6, the complex tumbles slower, increasing polarization. A competitive inhibitor will displace the probe, causing a decrease in polarization.

Materials:

-

Recombinant human STAT6 protein (containing the SH2 domain)

-

Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-Gln-pTyr-Gln-Pro-Gln-NH2)

-

FP Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 mM NaCl, 0.05% (v/v) Tween-20, 1 mM DTT

-

Test compounds (e.g., this compound) serially diluted in DMSO

-

Black, low-volume 384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute into FP Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the STAT6 protein to a final concentration of approximately 250 nM.

-

Add the fluorescent probe to a final concentration of 10 nM.

-

Add the diluted this compound or DMSO vehicle control to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader equipped for FP measurements (e.g., excitation at 485 nm, emission at 530 nm).

-

Calculate IC50 values by plotting the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Western Blot Assay for Inhibition of STAT6 Phosphorylation

This cell-based assay confirms that the inhibitor can enter cells and block the IL-4/IL-13-mediated phosphorylation of STAT6.

Principle: Cells are pre-treated with the inhibitor, then stimulated with a cytokine to induce STAT6 phosphorylation. Cell lysates are then analyzed by western blot using antibodies specific for phosphorylated STAT6 (pSTAT6) and total STAT6. A successful inhibitor will reduce the pSTAT6 signal without affecting the total STAT6 level.

Materials:

-

Beas-2B (human bronchial epithelial) cells or primary T-lymphocytes

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-4 or IL-13

-

This compound

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-pSTAT6 (Tyr641), Rabbit anti-STAT6

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Seed Beas-2B cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle for 2 hours.[1]

-

Stimulate the cells with IL-4 (e.g., 20 ng/mL) or IL-13 for 1 hour.[1]

-

Wash the cells with ice-cold PBS and lyse them on ice with Lysis Buffer.

-

Clarify the lysates by centrifugation and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary anti-pSTAT6 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total STAT6 antibody as a loading control.

-

Quantify band intensities using densitometry software.

Cellular Thermal Shift Assay (CETSA) for Target Engagement (Representative Protocol)

CETSA is a powerful method to directly confirm that a compound binds to its target protein in the complex environment of an intact cell.

Principle: Ligand binding typically stabilizes a protein against thermal denaturation. In CETSA, cells treated with a compound are heated across a range of temperatures. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at each temperature is then quantified, typically by western blot.

Materials:

-

Cells expressing STAT6 (e.g., Beas-2B or THP-1)

-

This compound

-

PBS supplemented with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Western blot materials as described in Protocol 4.2

Procedure:

-

Treat cultured cells with this compound (e.g., 10 µM) or DMSO vehicle for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.

-

Lyse the cells by repeated freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing non-aggregated protein) from the precipitated protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Transfer the supernatant (soluble fraction) to new tubes.

-

Analyze the amount of soluble STAT6 in each sample by western blot.

-

Plot the percentage of soluble STAT6 against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

The evaluation of this compound target engagement requires a multi-faceted approach, progressing from biochemical confirmation of binding to cellular assays demonstrating the inhibition of the signaling pathway. The data and protocols presented in this guide, derived from foundational research, provide a robust framework for scientists working on STAT6 inhibitors. By employing these methods, researchers can effectively characterize the potency, cellular activity, and direct target binding of novel compounds, thereby accelerating the development of new therapies for Th2-mediated inflammatory diseases.

References

- 1. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. recludixpharma.com [recludixpharma.com]

- 3. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Preliminary Studies with Stat6-IN-1

This technical guide provides a comprehensive overview of the core preliminary studies involving this compound, a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and presents findings from both in vitro and in vivo research.

Introduction: STAT6 as a Therapeutic Target

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] These cytokines are central to the pathophysiology of Type 2 inflammatory diseases, such as allergic asthma, atopic dermatitis, and allergic rhinitis.[1][3][4] Upon cytokine binding, STAT6 is activated through phosphorylation, leading to its dimerization, nuclear translocation, and the regulation of target genes involved in inflammation and immune responses.[1][2][5] The dysregulation of the STAT6 pathway is implicated in various diseases, making it a compelling target for therapeutic intervention.[1] this compound has emerged as a key small molecule inhibitor, targeting the STAT6 pathway for potential therapeutic applications in allergic diseases and cancer.[6]

Mechanism of Action of this compound

This compound is a cell-permeable phosphopeptide mimic that functions as a high-affinity inhibitor of STAT6.[6][7] Its primary mechanism involves binding to the Src Homology 2 (SH2) domain of STAT6.[6] The SH2 domain is crucial for the recruitment of STAT6 to the phosphorylated cytokine receptor complex.[2] By occupying the SH2 domain, this compound competitively inhibits the docking of STAT6 to the receptor, thereby preventing its subsequent phosphorylation by Janus kinases (JAKs) and blocking the entire downstream signaling cascade.[1][8] This leads to a reduction in the expression of pro-inflammatory genes.[1]

Quantitative Data Summary

The inhibitory potency of this compound and related compounds has been quantified in various biochemical and cellular assays. The data highlights its high affinity for the STAT6 SH2 domain.

| Compound/Inhibitor | Assay Type | Target | Potency (IC₅₀) | Reference |

| This compound (Cpd 19a) | Biochemical | STAT6 SH2 Domain Affinity | 0.028 µM | [6] |

| STAT6-IN-3 (Cpd 18a) | Biochemical | STAT6 SH2 Domain Affinity | 0.04 µM | [7] |

| Recludix STAT6 Inhibitor | Biochemical & Cellular | IL-4 driven STAT6 Activation | Picomolar range | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preliminary studies. Below are protocols for key experiments performed with this compound.

In Vitro STAT6 Phosphorylation Assay

This assay determines the ability of this compound to inhibit IL-4-induced phosphorylation of STAT6 in a cellular context.

-

Cell Culture: Human bronchial epithelial cells (Beas-2B) or breast cancer cells (MDA-MB-468) are cultured to 80% confluency in appropriate media.[7]

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0-5 µM) for 3 hours.[7]

-

Cytokine Stimulation: Cells are then stimulated with recombinant human IL-4 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phospho-STAT6 (Tyr641) and total STAT6.

-

Detection and Analysis: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using chemiluminescence. The ratio of phospho-STAT6 to total STAT6 is quantified to determine the extent of inhibition.

STAT6 Reporter Gene Assay

This assay measures the functional consequence of STAT6 inhibition on its transcriptional activity.

-

Cell Transfection: HEK293-EBNA cells are co-transfected with a STAT6-responsive luciferase reporter plasmid and a human STAT6 expression vector.[9]

-

Inhibitor Treatment: After 24 hours, cells are treated with this compound or a vehicle control at desired concentrations (e.g., 10 µM).[9]

-

Cytokine Stimulation: Cells are subsequently stimulated with IL-4 (e.g., 10 ng/mL) for 6 hours to activate the STAT6 pathway.[9]

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla) or total protein concentration. The percentage of inhibition is calculated relative to the IL-4-stimulated control.

In Vivo Allergic Asthma Model

This protocol assesses the efficacy of this compound in a preclinical model of allergic airway inflammation.

-

Animal Model: BALB/c mice are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections with an adjuvant.[10]

-

Drug Administration: this compound is formulated for in vivo use (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered to mice (e.g., via oral gavage or intraperitoneal injection) before and/or during the challenge phase.[6]

-

Allergen Challenge: Sensitized mice are challenged with aerosolized OVA to induce allergic lung inflammation.[10]

-

Outcome Assessment: 24-48 hours after the final challenge, various endpoints are assessed:

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify inflammatory cell influx (especially eosinophils).

-

Histology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E and PAS) to evaluate inflammation and mucus production.

-

Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA.

-

Airway Hyperresponsiveness: Assessed using plethysmography.

-

Summary of Preclinical Findings

In Vitro Efficacy

Preliminary studies have consistently demonstrated the ability of this compound and similar SH2 inhibitors to block STAT6 signaling in various cell types.

-

Inhibition of Phosphorylation: this compound effectively inhibits IL-4-stimulated STAT6 phosphorylation in cell lines.[7]

-

Transcriptional Repression: The inhibitor significantly reduces IL-4-induced luciferase activity in STAT6 reporter assays, confirming the blockade of transcriptional activity.[9]

-

Suppression of Inflammatory Mediators: Treatment with STAT6 inhibitors leads to a reduction in the secretion of key inflammatory chemokines, such as TARC and eotaxin-3, from human cells.[3][4][9]

-

Macrophage Polarization: this compound inhibits the IL-4-induced expression of the M2 macrophage marker CD206, suggesting a role in modulating macrophage polarization.[6]

In Vivo Efficacy

Preclinical animal models have provided evidence for the therapeutic potential of STAT6 inhibition.

-

Allergic Asthma: In a mouse model of allergic asthma, a selective STAT6 inhibitor caused a significant, dose-dependent reduction in airway inflammation, with efficacy comparable to anti-IL-4/IL-13 antibody treatments.[3][4]

-

Target Engagement: The inhibitor effectively suppressed phosphorylated STAT6 levels in the blood, spleen, and lungs of treated animals, demonstrating in vivo target engagement.[3][4] Importantly, this was achieved without altering the total levels of STAT6 protein.[3][4]

Conclusion

The preliminary data for this compound and other selective STAT6 inhibitors are highly promising. These compounds demonstrate potent and specific inhibition of the STAT6 signaling pathway both in vitro and in vivo. By targeting the SH2 domain, this compound effectively blocks the critical IL-4 and IL-13-mediated inflammatory cascade. The efficacy observed in preclinical models of allergic disease provides a strong rationale for further development. Future studies will likely focus on optimizing pharmacokinetic properties, evaluating long-term safety, and advancing these novel oral therapies into clinical trials for a range of Type 2 inflammatory and other STAT6-dependent diseases.

References

- 1. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. recludixpharma.com [recludixpharma.com]

- 4. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]

- 5. STAT6 - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Stat6 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. STAT6 controls the number of regulatory T cells in vivo, thereby regulating allergic lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of STAT6-IN-1 in the Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), two key cytokines that orchestrate Type 2 inflammatory responses. Dysregulation of the IL-4/IL-13/STAT6 axis is a hallmark of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. Consequently, targeting STAT6 presents a compelling therapeutic strategy. STAT6-IN-1 is a potent and selective small molecule inhibitor that targets the Src Homology 2 (SH2) domain of STAT6, preventing its activation and downstream signaling. This technical guide provides an in-depth overview of the function of this compound in the immune response, including its mechanism of action, relevant signaling pathways, quantitative preclinical data, and detailed experimental protocols.

Mechanism of Action of this compound

This compound is a high-affinity inhibitor of the STAT6 SH2 domain, with a reported IC50 of 0.028 µM.[1] The SH2 domain is crucial for the activation of STAT6. Following the binding of IL-4 or IL-13 to their respective receptors, Janus kinases (JAKs) phosphorylate specific tyrosine residues on the receptor tails. The SH2 domain of cytoplasmic STAT6 recognizes and binds to these phosphotyrosine motifs, bringing STAT6 in proximity to the activated JAKs, which then phosphorylate STAT6 at tyrosine 641 (Tyr641). This phosphorylation event is essential for the subsequent dimerization, nuclear translocation, and DNA binding of STAT6.

By binding to the SH2 domain, this compound competitively inhibits the recruitment of STAT6 to the activated cytokine receptor complex. This prevents the phosphorylation and activation of STAT6, thereby blocking the entire downstream signaling cascade. This targeted inhibition is designed to be more specific than broader approaches like JAK inhibition, potentially offering a better safety profile by avoiding the disruption of other cytokine signaling pathways.[2]

The STAT6 Signaling Pathway and its Inhibition

The canonical IL-4/IL-13 signaling pathway leading to STAT6 activation is a central driver of Type 2 immunity. The following diagram illustrates this pathway and the point of intervention for this compound.

Data Presentation

The following tables summarize the quantitative data on the efficacy of STAT6 inhibitors from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of STAT6 Inhibitors

| Compound | Target | Assay | IC50 | Reference |

| This compound | STAT6 SH2 Domain | Binding Affinity | 0.028 µM | [1] |

| AS1517499 | STAT6 Phosphorylation | Cellular Assay | 21 nM | |

| AS1517499 | IL-4-induced Th2 Differentiation | Mouse Spleen T Cells | 2.3 nM | |

| AK-1690 (Degrader) | STAT6 Protein | Degradation | DC50 = 1 nM |

Table 2: In Vivo Efficacy of STAT6 Inhibitor (AS1517499) in a Mouse Model of Atopic Dermatitis and Asthma

Data extracted from a study using a 2,4-dinitrochlorobenzene (DNCB) and ovalbumin (OVA) challenge model in BALB/c mice.[1]

| Parameter | Control Group | AD/Asthma Model Group | AS1517499-Treated Group |

| BALF Total Leukocytes (cells/mL) | Undisclosed | Significantly Increased (p ≤ 0.0001) | Significantly Decreased (p ≤ 0.0001) |

| BALF Neutrophils (cells/mL) | Undisclosed | Significantly Increased (p ≤ 0.0001) | Significantly Decreased (p ≤ 0.0001) |

| BALF Lymphocytes (cells/mL) | Undisclosed | Significantly Increased (p ≤ 0.0001) | Significantly Decreased (p ≤ 0.0001) |

| BALF Monocytes (cells/mL) | Undisclosed | Significantly Increased (p ≤ 0.0001) | Significantly Decreased (p ≤ 0.0001) |

| BALF Eosinophils (cells/mL) | Undisclosed | Significantly Increased (p ≤ 0.0001) | Significantly Decreased (p ≤ 0.0001) |

| Serum IgE | Undisclosed | Elevated | Reduced |

| Th2 Cytokines (IL-4, IL-5, IL-13) | Undisclosed | Elevated | Reduced |

Note: The original publication did not provide absolute cell counts in a tabular format but stated significant increases and decreases with p-values.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of therapeutic interventions.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS), sterile

-

Aerosol delivery system (nebulizer and chamber)

Protocol:

-

Sensitization:

-

On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

Control mice receive i.p. injections of PBS with alum.

-

-

Challenge:

-

On days 21, 22, and 23, challenge the mice with an aerosol of 1% (w/v) OVA in PBS for 30 minutes using a nebulizer.

-

Control mice are challenged with PBS aerosol.

-

-

Treatment:

-

Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal or oral) at a specified time before each OVA challenge.

-

-

Endpoint Analysis (24-48 hours after the last challenge):

-

Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL to collect fluid for cell counting (total and differential) and cytokine analysis.

-

Lung Histology: Perfuse and fix lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).

-

Serum IgE: Collect blood for measurement of total and OVA-specific IgE levels by ELISA.

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to methacholine using a whole-body plethysmograph.

-

In Vitro STAT6 Phosphorylation Assay (Western Blot)

This assay is used to determine the ability of this compound to inhibit IL-4-induced phosphorylation of STAT6 in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., BEAS-2B)

-

Recombinant human IL-4

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Pre-incubate cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with IL-4 (e.g., 10 ng/mL) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Collect lysates and determine protein concentration (e.g., BCA assay).

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with anti-phospho-STAT6 (Tyr641) antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-STAT6 antibody as a loading control.

-

In Vitro Th2 Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naive CD4+ T cells into Th2 effector cells.

Materials:

-

Naive CD4+ T cells isolated from mouse spleen or human PBMCs

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant human IL-4

-

Recombinant human IL-2

-

Anti-IFN-γ antibody

-

This compound

Protocol:

-

T Cell Isolation and Activation:

-

Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS).

-

Activate the T cells in plates coated with anti-CD3 and anti-CD28 antibodies.

-

-

Th2 Differentiation:

-

Culture the activated T cells in the presence of IL-4 (e.g., 10 ng/mL), IL-2 (e.g., 10 ng/mL), and an anti-IFN-γ antibody (to block Th1 differentiation).

-

Add various concentrations of this compound or vehicle to the culture medium.

-

Culture the cells for 5-7 days.

-

-

Analysis:

-

Restimulate the differentiated T cells with PMA and ionomycin.

-

Analyze the production of Th2 cytokines (IL-4, IL-5, IL-13) by intracellular cytokine staining and flow cytometry or by ELISA of the culture supernatant.

-

Analyze the expression of the master Th2 transcription factor GATA3 by intracellular staining and flow cytometry or by qPCR.

-

Conclusion

This compound represents a promising, targeted therapeutic approach for the treatment of Type 2 inflammatory diseases. By selectively inhibiting the SH2 domain of STAT6, it effectively blocks the downstream signaling of IL-4 and IL-13. Preclinical data demonstrates its potency in vitro and its efficacy in animal models of allergic inflammation, where it reduces key features of the disease, including eosinophilic inflammation and Th2 cytokine production. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of STAT6 inhibitors as a novel class of anti-inflammatory drugs. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to translate these promising preclinical findings into clinical applications.

References

- 1. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abrogation of Bronchial Eosinophilic Inflammation and Airway Hyperreactivity in Signal Transducers and Activators of Transcription (STAT)6-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Stat6-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of Stat6-IN-1, a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). This document details the underlying biology of the STAT6 signaling pathway, the mechanism of action of this compound, and the preclinical evidence supporting its development for a range of inflammatory and neoplastic diseases.

Introduction to the STAT6 Signaling Pathway

Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling molecule that plays a pivotal role in mediating the biological effects of the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2] These cytokines are central to the development of T-helper type 2 (Th2) cell-mediated immune responses, which are implicated in the pathophysiology of allergic diseases such as asthma and atopic dermatitis, as well as certain types of cancer.[1][2]

The activation of the STAT6 pathway is initiated by the binding of IL-4 or IL-13 to their respective receptor complexes on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate a specific tyrosine residue (Tyr641) on the STAT6 protein.[3] Phosphorylated STAT6 molecules then form homodimers through reciprocal interactions between the phosphotyrosine of one monomer and the Src Homology 2 (SH2) domain of the other.[3][4] These dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[2]

The dysregulation of the STAT6 signaling pathway has been linked to a variety of pathological conditions. In allergic inflammation, STAT6 activation drives key features such as airway hyperresponsiveness, mucus production, and eosinophil recruitment.[5][6] In oncology, STAT6 has been shown to be constitutively activated in several cancers and contributes to tumor cell proliferation and survival.[7] Therefore, the inhibition of STAT6 signaling represents a promising therapeutic strategy for these diseases.

This compound: A Potent SH2 Domain Inhibitor

This compound is a small molecule inhibitor designed to specifically target the SH2 domain of STAT6.[8] By binding to this critical domain, this compound effectively blocks the dimerization of phosphorylated STAT6, a crucial step for its nuclear translocation and transcriptional activity.[3]

Quantitative Data on this compound and Other STAT6 Inhibitors

| Compound | Type | Target | IC50 | Key Findings |

| This compound | Small Molecule | STAT6 SH2 Domain | 0.028 µM | High-affinity inhibitor of the STAT6 SH2 domain.[8] |

| Recludix Pharma STAT6 Inhibitor | Reversible, Non-degrading Small Molecule | STAT6 | Not Disclosed | Demonstrated significant, dose-dependent reduction of airway inflammation in a preclinical asthma model, comparable to anti-IL-4/IL-13 antibodies.[1][9] |

| KT-621 (Kymera Therapeutics) | STAT6 Degrader (PROTAC) | STAT6 | Not Disclosed | Showed robust degradation of STAT6 in spleen and a marked reduction of total serum IgE in a mouse model of atopic dermatitis.[10] |

| AS1517499 | Small Molecule | STAT6 | Not Disclosed | Reduced the risk of asthma in a mouse model of atopic dermatitis by blocking the STAT6 signaling pathway. |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the key processes involved in STAT6 signaling and the experimental approach to its inhibition, the following diagrams have been generated using the DOT language.

Caption: The STAT6 signaling pathway, illustrating activation by IL-4/IL-13 and inhibition by this compound.

Caption: A generalized experimental workflow for the characterization of STAT6 inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of STAT6 inhibitors.

STAT6 SH2 Domain Binding Assay

Objective: To determine the in vitro potency of an inhibitor in blocking the interaction of phosphorylated peptides with the STAT6 SH2 domain.

Methodology (based on a competitive ELISA format):

-

Plate Coating: A 96-well microplate is coated with a recombinant STAT6 protein.

-

Peptide Preparation: A biotinylated phosphopeptide derived from the IL-4 receptor alpha chain (pY631) is prepared.

-

Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared.

-

Competition: The inhibitor and the biotinylated phosphopeptide are added to the STAT6-coated wells and incubated to allow for competitive binding.

-

Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated peptide that has bound to STAT6.

-

Signal Generation: After another wash, a chromogenic HRP substrate (e.g., TMB) is added, and the color development is measured using a plate reader at 450 nm.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular STAT6 Phosphorylation Assay

Objective: To assess the ability of an inhibitor to block IL-4 or IL-13-induced STAT6 phosphorylation in a cellular context.

Methodology (using Western Blot):

-

Cell Culture: Human bronchial epithelial cells (e.g., Beas-2B) are cultured to 80-90% confluency.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of the STAT6 inhibitor for a specified time (e.g., 1 hour).

-

Cytokine Stimulation: Cells are then stimulated with IL-4 or IL-13 for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.

-

Cell Lysis: The cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT6 (p-STAT6 Tyr641) and total STAT6.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified, and the ratio of p-STAT6 to total STAT6 is calculated to determine the extent of inhibition.

In Vivo Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of a STAT6 inhibitor in a preclinical model of allergic asthma.

Methodology (based on an ovalbumin (OVA)-induced model):

-

Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in alum on days 0 and 14.

-

Challenge: From day 21 to 23, the mice are challenged with aerosolized OVA for 30 minutes each day.

-

Inhibitor Administration: The STAT6 inhibitor is administered to the treatment group, typically via intranasal or intraperitoneal routes, before each challenge. A vehicle control group receives the vehicle alone.

-

Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, AHR is measured in response to increasing concentrations of methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Following AHR measurement, BAL is performed to collect fluid for cell counting and differential analysis of inflammatory cells (e.g., eosinophils).

-

Lung Histology: The lungs are harvested, fixed, and sectioned for histological analysis to assess inflammation and mucus production (e.g., using H&E and PAS staining).

-

Cytokine Analysis: Cytokine levels (e.g., IL-4, IL-13) in the BAL fluid or lung homogenates can be measured by ELISA.

-

Data Analysis: The data from the treatment group are compared to the vehicle control group to determine the efficacy of the inhibitor in reducing the hallmarks of asthma.[5][6]

Conclusion and Future Directions

This compound and other selective STAT6 inhibitors represent a promising new class of therapeutics for the treatment of a wide range of diseases driven by Th2-mediated inflammation and aberrant STAT6 signaling. The high affinity and specificity of this compound for the SH2 domain of STAT6 provide a strong rationale for its further development. Preclinical studies with other STAT6 inhibitors have demonstrated significant efficacy in models of asthma and atopic dermatitis, validating STAT6 as a therapeutic target.[1][10]

Future research should focus on obtaining in vivo efficacy and pharmacokinetic data for this compound to support its progression into clinical development. Further optimization of STAT6 inhibitors to enhance their drug-like properties, such as oral bioavailability and metabolic stability, will also be crucial for their successful translation to the clinic. The continued exploration of the therapeutic potential of STAT6 inhibition in other indications, including various cancers and fibrotic diseases, is also warranted.

References

- 1. recludixpharma.com [recludixpharma.com]

- 2. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 5. researchgate.net [researchgate.net]

- 6. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD-1 in Metastatic Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]

- 10. Kymera Therapeutics, Inc. (NASDAQ:KYMR) Q3 2025 Earnings Call Transcript - Insider Monkey [insidermonkey.com]

Methodological & Application

STAT6 In Vitro Assay: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed guide to setting up and performing in vitro assays for the Signal Transducer and Activator of Transcription 6 (STAT6).

STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial in the development of T-helper type 2 (Th2) cells and the pathogenesis of allergic inflammation and other immune responses.[1][2][3] The activation of STAT6 is a critical event in mediating the biological effects of these cytokines.[4] Therefore, robust in vitro assays are essential for studying STAT6 function and for the discovery and development of novel therapeutic agents targeting this pathway.

STAT6 Signaling Pathway

The canonical STAT6 signaling pathway is initiated by the binding of IL-4 or IL-13 to their respective receptor complexes on the cell surface.[1][2] This binding event activates receptor-associated Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the intracellular domain of the receptor.[1] Latent, cytoplasmic STAT6 monomers are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by the JAKs on a conserved tyrosine residue (Tyr641 in humans).[1][2] This phosphorylation event triggers the dimerization of STAT6 molecules, which then translocate to the nucleus. In the nucleus, STAT6 dimers bind to specific DNA sequences, known as gamma-interferon activated sites (GAS), in the promoter regions of target genes, thereby regulating their transcription.[5]

References

Application Notes and Protocols for STAT6-IN-1 in a Mouse Model of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation.[1] The signaling pathway involving Interleukin-4 (IL-4), Interleukin-13 (IL-13), and the Signal Transducer and Activator of Transcription 6 (STAT6) is a critical axis in the pathogenesis of allergic asthma.[2][3] Upon activation by IL-4 and IL-13, STAT6 translocates to the nucleus and mediates the transcription of genes responsible for key features of asthma, including Th2 cell differentiation, IgE production by B cells, and airway inflammation.[2][3] Consequently, inhibition of STAT6 presents a promising therapeutic strategy for the treatment of asthma.

STAT6-IN-1 is a potent and specific inhibitor of STAT6, targeting its Src Homology 2 (SH2) domain with high affinity (IC50 = 0.028 µM).[4][5] By blocking the SH2 domain, this compound prevents the phosphorylation and subsequent activation of STAT6, thereby inhibiting the downstream signaling cascade initiated by IL-4 and IL-13.[6] These application notes provide a comprehensive overview of the use of this compound in a mouse model of asthma, including detailed experimental protocols and expected outcomes based on data from STAT6 inhibitor studies and STAT6-deficient mouse models.

Mechanism of Action: The IL-4/IL-13/STAT6 Signaling Pathway

The binding of IL-4 and IL-13 to their receptors on the surface of immune and structural cells initiates the inflammatory cascade in asthma. This binding leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT6.[7] Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, driving the expression of pro-inflammatory and pro-allergic mediators.[8]

Experimental Protocols

Two common and well-established mouse models of allergic asthma are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models. The following protocols outline the procedures for inducing asthma and administering this compound.

Ovalbumin (OVA)-Induced Asthma Model

This model mimics the key features of human allergic asthma, including eosinophilic airway inflammation and AHR.[7]

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile phosphate-buffered saline (PBS)

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[5]

Protocol:

-

Sensitization:

-

On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

Control mice receive i.p. injections of PBS with alum.

-

-

Challenge:

-

From days 24 to 26, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily.

-

Control mice are challenged with PBS aerosol.

-

-

This compound Administration:

-